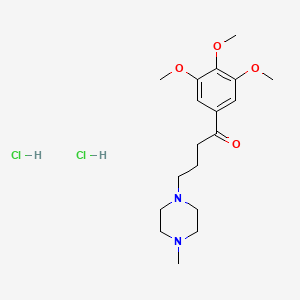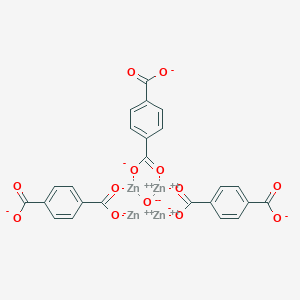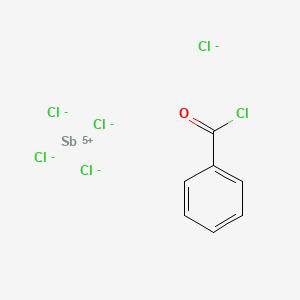
(Benzoyl chloride)pentachloroantimony
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Benzoyl chloride)pentachloroantimony is a chemical compound with the formula C7H5ClO·SbCl5. It is a complex formed between benzoyl chloride and antimony pentachloride. This compound is known for its unique reactivity and has applications in various fields of chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (benzoyl chloride)pentachloroantimony typically involves the reaction of benzoyl chloride with antimony pentachloride. Benzoyl chloride can be prepared by reacting benzoic acid with thionyl chloride or phosphorus pentachloride . The reaction conditions usually involve heating and stirring to ensure complete reaction and formation of the desired product .
Industrial Production Methods
In industrial settings, benzoyl chloride is produced by the chlorination of toluene to form benzotrichloride, which is then hydrolyzed to benzoyl chloride. This benzoyl chloride is then reacted with antimony pentachloride to form this compound .
Chemical Reactions Analysis
Types of Reactions
(Benzoyl chloride)pentachloroantimony undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form benzoic acid and hydrochloric acid.
Substitution: Reacts with alcohols to form esters and with amines to form amides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, alcohols, and amines. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from the reactions of this compound include benzoic acid, esters, and amides, depending on the specific reagents used .
Scientific Research Applications
(Benzoyl chloride)pentachloroantimony has several applications in scientific research:
Mechanism of Action
The mechanism of action of (benzoyl chloride)pentachloroantimony involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various products depending on the nucleophile involved . The molecular targets and pathways include the formation of acyl derivatives and the release of hydrochloric acid .
Comparison with Similar Compounds
Similar Compounds
Benzoyl chloride: Similar in structure but lacks the antimony component.
Antimony pentachloride: Used as a Lewis acid catalyst in organic reactions but does not have the same reactivity as (benzoyl chloride)pentachloroantimony.
Uniqueness
This compound is unique due to its combination of benzoyl chloride and antimony pentachloride, which imparts distinct reactivity and catalytic properties. This makes it valuable in specific synthetic applications where both components’ properties are advantageous .
Properties
CAS No. |
38897-60-8 |
|---|---|
Molecular Formula |
C7H5Cl6OSb |
Molecular Weight |
439.6 g/mol |
IUPAC Name |
antimony(5+);benzoyl chloride;pentachloride |
InChI |
InChI=1S/C7H5ClO.5ClH.Sb/c8-7(9)6-4-2-1-3-5-6;;;;;;/h1-5H;5*1H;/q;;;;;;+5/p-5 |
InChI Key |
FYEUVQAYWBSQIB-UHFFFAOYSA-I |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Sb+5] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



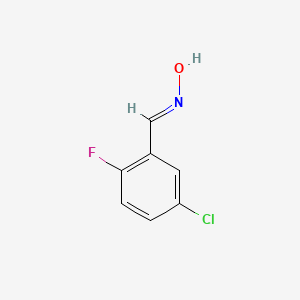

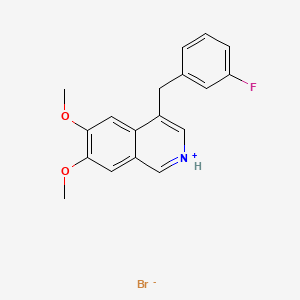
![Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]-](/img/structure/B13737639.png)
![diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate](/img/structure/B13737649.png)
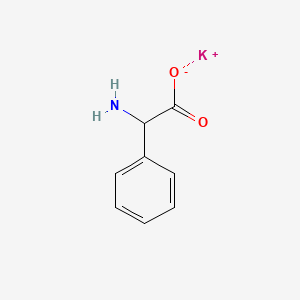
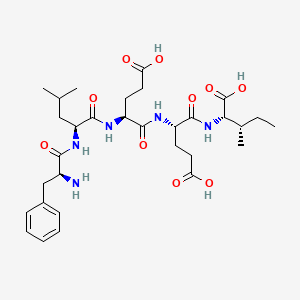

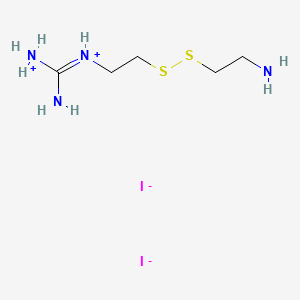
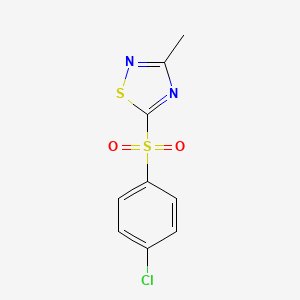
![5-Methylbicyclo[2.2.2]oct-2-ene](/img/structure/B13737677.png)
